Cas no 203645-59-4 (Fenitrothion-d6)

Fenitrothion-d6 structure
Fenitrothion-d6 structure
Nome del prodotto:Fenitrothion-d6
Numero CAS:203645-59-4
MF:C9H12NO5PS
MW:283.271012306213
CID:909634
PubChem ID:45039249

Fenitrothion-d6 Proprietà chimiche e fisiche

Nomi e identificatori

    • fenitrothion (o,o-dimethyl-d6)
    • Fenitrothion-d6
    • FENITROTHION-D6 (O,O-DIMETHYL-D6)
    • (3-methyl-4-nitrophenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane
    • Phosphorothioic acid, O,O-di(methyl-d3) O-(3-methyl-4-nitrophenyl) ester (9CI)
    • DTXSID80661971
    • O,O-Bis[(~2~H_3_)methyl] O-(3-methyl-4-nitrophenyl) phosphorothioate
    • (3-methyl-4-nitrophenoxy)-sulfanylidene-bis(trideuteriomethoxy)-lambda5-phosphane
    • CS-0623915
    • Phosphorothioic Acid O,O-Dimethyl-d6 O-(3-Methyl-4-nitrophenyl)ester; MEP-d6; Methation-d6; Bayer 41831-d6;
    • HY-B1885S
    • F90891
    • J-013247
    • O,O-di(?H?)methyl O-3-methyl-4-nitrophenyl phosphorothioate
    • 203645-59-4
    • O,O-DI((2)H?)METHYL O-3-METHYL-4-NITROPHENYL PHOSPHOROTHIOATE
    • Phosphorothioic acid, O,O-di(methyl-d3) O-(3-methyl-4-nitrophenyl) ester (9CI); Fenitrothion D6 (O,O-dimethyl D6)
    • Fenitrothion D6 (O,O-dimethyl D6)
    • Fenitrothion D6 (O,O-dimethyl D6) 100 microg/mL in Cyclohexane
    • (3-methyl-4-nitrophenoxy)-sulfanylidene-bis(trideuteriomethoxy)-
    • DA-73327
    • E5-phosphane
    • Inchi: InChI=1S/C9H12NO5PS/c1-7-6-8(4-5-9(7)10(11)12)15-16(17,13-2)14-3/h4-6H,1-3H3/i2D3,3D3
    • Chiave InChI: ZNOLGFHPUIJIMJ-XERRXZQWSA-N
    • Sorrisi: CC1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-]

Proprietà calcolate

  • Massa esatta: 283.05500
  • Massa monoisotopica: 283.055
  • Conta atomi isotopi: 6
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 313
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 106A^2

Proprietà sperimentali

  • Densità: 1.397
  • Punto di ebollizione: 1180C
  • Punto di infiammabilità: 165.184°C
  • Indice di rifrazione: 1.57
  • PSA: 115.41000
  • LogP: 3.97310

Fenitrothion-d6 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
F247852-1mg
Fenitrothion-d6
203645-59-4
1mg
$ 190.00 2023-09-07
TRC
F247852-10mg
Fenitrothion-d6
203645-59-4
10mg
$1447.00 2023-05-18
TRC
F247852-5mg
Fenitrothion-d6
203645-59-4
5mg
$ 794.00 2023-09-07
TRC
F247852-2.5mg
Fenitrothion-d6
203645-59-4
2.5mg
$ 426.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-207683-1 mg
Fenitrothion-d6, (Out of Stock: Availability 5/26/23)
203645-59-4
1mg
¥2,482.00 2023-07-10
A2B Chem LLC
AB04857-10mg
Phosphorothioic acid, O,O-di(methyl-d3) O-(3-methyl-4-nitrophenyl) ester (9CI)
203645-59-4
10mg
$692.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-207683-1mg
Fenitrothion-d6, (Out of Stock: Availability 5/26/23)
203645-59-4
1mg
¥2482.00 2023-09-05

Fenitrothion-d6 Letteratura correlata

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